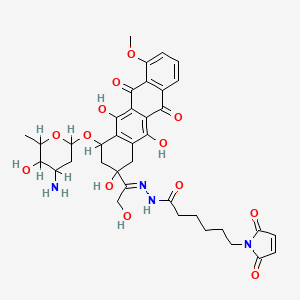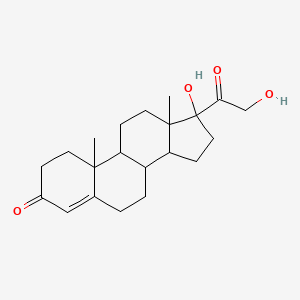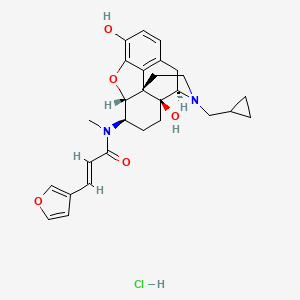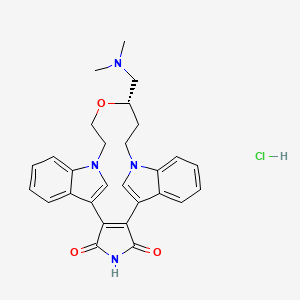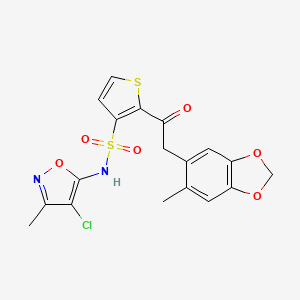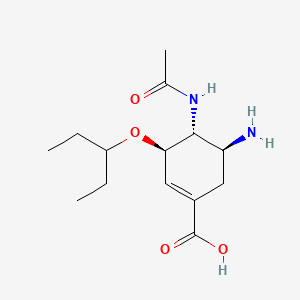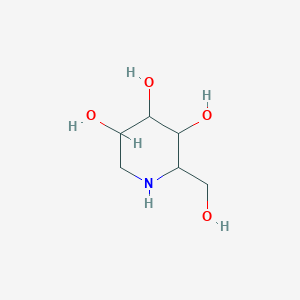
Jnj 28871063 hydrochloride
Übersicht
Beschreibung
JNJ 28871063 hydrochloride is a potent and selective ErbB receptor family inhibitor . It displays potent growth inhibition of human cancer cell lines overexpressing ErbB2 in vitro . It is brain penetrant and orally active .
Synthesis Analysis
The chemical name of JNJ 28871063 hydrochloride is 5 E -4-Amino-6- (4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N - (2-morpholin-4-ylethyl) oxime hydrochloride .
Molecular Structure Analysis
The molecular weight of JNJ 28871063 hydrochloride is 519.42 . The chemical formula is C24H27ClN6O3.HCl .
Chemical Reactions Analysis
JNJ 28871063 hydrochloride is a potent and selective ErbB receptor family inhibitor . It displays potent growth inhibition of human cancer cell lines overexpressing ErbB2 in vitro .
Physical And Chemical Properties Analysis
It is desiccated at +4°C . The maximum concentration in DMSO is 25.97 mg/mL .
Wissenschaftliche Forschungsanwendungen
Jnj 28871063 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Targeting ErbB Receptors: Jnj 28871063 hydrochloride is a potent inhibitor of the ErbB receptor family, which includes EGFR (ErbB1) and ErbB2 receptors. These receptors are often overexpressed in various types of cancers, making them prime targets for therapeutic intervention. The compound has shown potent growth inhibition of human cancer cell lines overexpressing ErbB2 in vitro .
Molecular Biology Understanding Receptor Signaling: In molecular biology, studying the signaling pathways of ErbB receptors is crucial for understanding cell proliferation and differentiation. Jnj 28871063 hydrochloride can be used to dissect these pathways by selectively inhibiting the receptors’ kinase activity .
Pharmacology Drug Development and Testing: The compound’s selective inhibition profile makes it a valuable tool in pharmacology for the development and testing of new cancer therapies. Its ability to inhibit tumor growth in vivo suggests potential for therapeutic applications .
Biochemistry Enzyme Kinetics: Jnj 28871063 hydrochloride’s action on ErbB receptors allows researchers to study enzyme kinetics and the effects of kinase inhibition on cellular processes .
Wirkmechanismus
Target of Action
JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family . The primary targets of this compound are ErbB4, EGFR (ErbB1), and ErbB2 . These receptors play a crucial role in cell growth and differentiation .
Mode of Action
JNJ 28871063 hydrochloride operates as an ATP-competitive inhibitor . It interacts with its targets by inhibiting the phosphorylation of functionally important tyrosine residues in both EGFR and ErbB2 . This interaction blocks downstream signal transduction pathways responsible for cell proliferation and survival .
Biochemical Pathways
The compound’s action affects several biochemical pathways. By inhibiting the phosphorylation of EGFR and ErbB2, it disrupts the MAPK (Mitogen Activated Protein Kinase) and PLC (Phospholipase C) pathways . These pathways are critical for cell proliferation and survival. Therefore, their disruption can lead to growth inhibition of cells overexpressing ErbB2 .
Pharmacokinetics
JNJ 28871063 hydrochloride is orally bioavailable . It has been shown to cross the blood-brain barrier and penetrate into tumors . In these environments, it can accumulate to higher levels than those found in the plasma . This property enhances its bioavailability and efficacy in treating tumors.
Result of Action
The compound’s action results in potent growth inhibition of human cancer cell lines overexpressing ErbB2 . In vitro studies have shown that it can inhibit the growth of these cells with IC50 values ranging from 60 to 168 nM . In vivo, it has demonstrated efficacy against intracranial tumors .
Action Environment
The action of JNJ 28871063 hydrochloride can be influenced by environmental factors. For instance, its ability to cross the blood-brain barrier allows it to be effective in the brain, a primary site of metastasis for EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-GZPZNDDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



